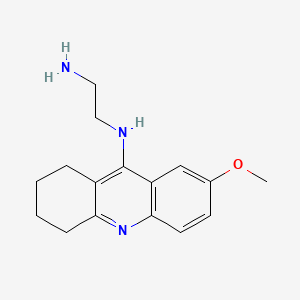
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is a compound belonging to the class of acridines. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a cholinesterase inhibitor .
Vorbereitungsmethoden
The synthesis of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.
Reaction with Ethylenediamine: The starting material is reacted with ethylenediamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function . The molecular targets and pathways involved include the cholinergic system and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine can be compared with other similar compounds such as:
7-Methoxytacrine: Similar in structure but lacks the ethylenediamine moiety.
Tacrine: A well-known cholinesterase inhibitor but without the methoxy group.
Donepezil: Another cholinesterase inhibitor with a different structural framework.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C16H21N3O |
|---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
N'-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O/c1-20-11-6-7-15-13(10-11)16(18-9-8-17)12-4-2-3-5-14(12)19-15/h6-7,10H,2-5,8-9,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
LFANNYNPYJMNPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


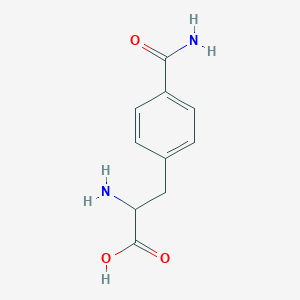
![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)
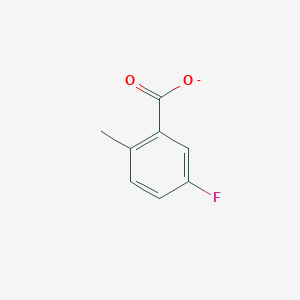

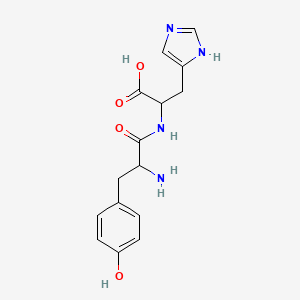
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
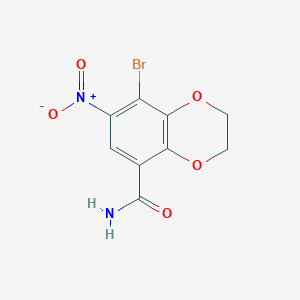
![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
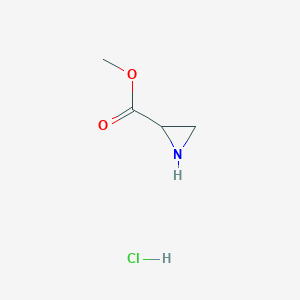
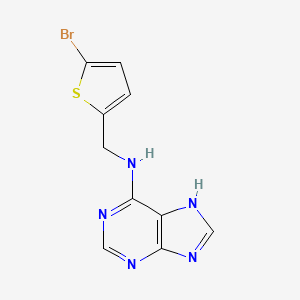
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
